molecular formula C15H11ClN4O2S B2752466 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide CAS No. 1808524-12-0

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide

Cat. No.: B2752466
CAS No.: 1808524-12-0
M. Wt: 346.79
InChI Key: GMTMWMOCVYAQLC-UHFFFAOYSA-N
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Description

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide typically involves the condensation of 2-chloropyridine-3-carboxylic acid with 2-amino-6-methylbenzothiazole. The reaction is carried out in the presence of phosphorus oxychloride, which acts as a dehydrating agent, under reflux conditions for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide stands out due to its unique combination of a pyridine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-chloro-2-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c1-7-2-4-9-11(6-7)23-15(19-9)20-14(22)10-5-3-8(13(17)21)12(16)18-10/h2-6H,1H3,(H2,17,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTMWMOCVYAQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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